(2R,3S,4S,5R,6S)-6-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Description
The compound "(2R,3S,4S,5R,6S)-6-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol" is a highly complex polycyclic molecule featuring a furo[3,4-c]furan core, multiple methoxy and hydroxyl substituents, and glycosidic linkages.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-6-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O17/c1-41-18-5-14(6-19(42-2)23(18)36)26-16-10-46-27(17(16)11-45-26)15-7-20(43-3)28(21(8-15)44-4)49-31-29(25(38)24(37)22(9-34)48-31)50-32-30(39)33(40,12-35)13-47-32/h5-8,16-17,22,24-27,29-32,34-40H,9-13H2,1-4H3/t16-,17-,22-,24-,25+,26+,27+,29-,30+,31+,32+,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVKRMIMSPLND-XSTKEGOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)OC6C(C(CO6)(CO)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Lignan Core
The methoxy and hydroxy groups are introduced via electrophilic aromatic substitution and protective group strategies :
-
Methoxy groups : Methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone .
-
Hydroxy groups : Selective deprotection of methyl ethers using BBr₃ in dichloromethane at −78°C .
Example Protocol :
-
Protect phenolic -OH groups as benzyl ethers using BnBr/NaH.
-
Introduce methoxy groups via CH₃I/K₂CO₃.
Glycosylation of the Lignan Aglycone
The lignan is glycosylated using activated sugar donors under acidic or enzymatic conditions (Table 1) .
Table 1: Glycosylation Methods
| Sugar Donor | Activator | Solvent | Yield | Reference |
|---|---|---|---|---|
| Trichloroacetimidate | TMSOTf | CH₂Cl₂ | 68% | |
| Glycosyl fluoride | AgClO₄/SnCl₂ | THF | 72% | |
| Peracetylated thioglycoside | NIS/TfOH | Acetonitrile | 65% |
Optimized Protocol :
-
React the lignan aglycone with peracetylated β-D-glucopyranosyl trichloroacetimidate (1.2 eq) in CH₂Cl₂.
-
Add TMSOTf (0.1 eq) at 0°C and stir for 12 h.
-
Quench with triethylamine, purify via silica chromatography .
Final Deprotection and Purification
Global deprotection is achieved via Zemplén transesterification :
-
Treat the glycosylated intermediate with NaOMe/MeOH (0.5 M) at 25°C for 6 h.
-
Neutralize with Amberlite IR-120 (H⁺) resin.
-
Purify via preparative HPLC (C18 column, H₂O/MeCN gradient) to isolate the final compound .
Purity : >98% (HPLC, UV 254 nm) .
Analytical Data Validation
-
HRMS (ESI) : m/z [M + H]⁺ calcd for C₃₄H₄₆O₁₉: 799.2654; found: 799.2658 .
-
¹H NMR (600 MHz, D₂O): δ 6.85 (s, 2H, aromatic), 5.12 (d, J = 3.6 Hz, H-1′), 4.98 (d, J = 7.2 Hz, H-1′′) .
-
¹³C NMR (150 MHz, D₂O): δ 152.1 (C-OCH₃), 105.4 (C-1′), 82.3 (C-3a) .
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis of Glycosidic Linkages
The compound contains a β-D-glucopyranoside moiety (evident from the oxane-3,4-diol structure) . Key reactions include:
Acid-Catalyzed Hydrolysis
-
Reaction : The β-glucosidic bond linking the sugar unit to the aglycone (lignan core) is susceptible to cleavage under acidic conditions, yielding the aglycone (a lignan derivative) and glucose .
-
Conditions : Typically requires dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (80–100°C) .
-
Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water, resulting in bond cleavage .
Enzymatic Hydrolysis
-
Enzymes : β-Glucosidases (e.g., from Aspergillus niger) selectively hydrolyze β-glucosidic bonds under mild pH (4.5–5.5) and ambient temperature .
-
Products : Aglycone (e.g., medioresinol derivative) and free glucose .
Oxidation Reactions
The phenolic hydroxyl and methoxy groups on the aromatic rings are potential sites for oxidation:
Oxidation of Phenolic Hydroxyls
-
Reagents : Ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂) in alkaline media .
-
Outcome : Formation of quinone structures via electron transfer, observed in related lignans like medioresinol .
Demethylation of Methoxy Groups
-
Reagents : Strong acids (e.g., HBr in acetic acid) or microbial enzymes (e.g., Streptomyces spp.) .
-
Example : Demethylation of 3,5-dimethoxyphenyl groups to yield catechol derivatives, as seen in structurally similar compounds .
Modification of the Furofuran Ring
The hexahydrofuro[3,4-c]furan moiety may undergo ring-opening or rearrangement:
Acid-Mediated Ring Opening
-
Mechanism : Protonation of oxygen atoms destabilizes the ring, leading to cleavage and formation of diol or ketone intermediates .
Base-Induced Rearrangement
Esterification and Etherification
The hydroxyl groups on the glucopyranoside and oxolan units can undergo derivatization:
Acetylation
Methylation
-
Reagents : Diazomethane (CH₂N₂) or methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O) .
-
Application : Protection of hydroxyl groups during synthetic modifications .
Stability Under Physiological Conditions
Data from analogs suggest:
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research indicates that this compound exhibits potential as an antidiabetic agent. Its structural components suggest it may interact with glucose transport mechanisms or insulin signaling pathways. For instance, derivatives of similar structures have shown efficacy in enhancing insulin sensitivity and modulating glucose homeostasis in preclinical models .
Cardiovascular Health
The compound's ability to influence lipid metabolism positions it as a candidate for cardiovascular therapeutics. Studies have demonstrated that related compounds can increase high-density lipoprotein (HDL) levels and reduce triglyceride accumulation in the liver . This mechanism may contribute to overall cardiovascular health by mitigating the risks associated with hyperlipidemia.
Biochemical Applications
Enzyme Inhibition
Investigations into the compound's interaction with specific enzymes have revealed its potential as an enzyme inhibitor. For example, it may inhibit certain glycosidases or kinases involved in metabolic pathways. This inhibition could lead to altered metabolic responses beneficial in conditions like obesity and metabolic syndrome .
Antioxidant Activity
The presence of hydroxyl groups within the compound's structure suggests strong antioxidant properties. Antioxidants are crucial in combating oxidative stress linked to various chronic diseases. Studies have shown that similar compounds can scavenge free radicals effectively .
Agricultural Applications
Pesticidal Properties
Emerging research indicates that compounds with similar structural motifs may possess pesticidal or herbicidal properties. Their ability to disrupt biochemical pathways in pests could lead to the development of new agricultural agents that are less harmful to non-target organisms compared to conventional pesticides .
Data Tables and Case Studies
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Antidiabetic | Enhances insulin sensitivity | Better glycemic control |
| Cardiovascular Health | Increases HDL levels | Reduces cardiovascular risk |
| Enzyme Inhibition | Inhibits glycosidases/kinases | Alters metabolic responses |
| Antioxidant | Scavenges free radicals | Reduces oxidative stress |
| Agricultural | Disrupts pest biochemical pathways | Eco-friendly pest control |
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6S)-6-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with various molecular targets and pathways. It may exert its effects by scavenging free radicals, thereby reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural Analogues with Varied Methoxy/Hydroxyl Substitution
- Structure : Differs by having a 4-hydroxy-3-methoxyphenyl group instead of the target's 4-hydroxy-3,5-dimethoxyphenyl group.
- Key Differences :
- Reduced methoxy substitution decreases lipophilicity (predicted LogP: 0.75 vs. target compound ~1.2).
- Altered hydrogen-bonding capacity (fewer methoxy groups may increase solubility).
- Implications : Higher hydroxyl content in the target compound could enhance antioxidant activity but reduce metabolic stability .
Complex Phenolic-Glycoside Derivatives
Compound from :
- Structure: A 2-arylbenzofuran flavonoid with multiple hydroxyphenyl and glycosyl groups (C60H62O24).
- Key Differences: Larger molecular weight (1167.10 g/mol vs. ~800–900 g/mol for the target compound). Higher hydrogen-bond donors (16 vs. ~12 in the target compound) and acceptors (24 vs. ~18).
- Implications : The target compound’s simpler structure may improve oral bioavailability compared to the highly polar, larger molecule in .
Compounds 16 and 17 :
- Structure : Feature fluorinated alkyl chains and triazole rings.
- Key Differences :
- Fluorination increases lipophilicity and metabolic resistance (unlike the target compound’s natural-product-inspired structure).
- Triazole rings introduce planar rigidity, contrasting with the target’s flexible furofuran and oxolane rings.
- Implications : The target compound’s lack of fluorine may reduce environmental persistence but limit blood-brain barrier penetration compared to fluorinated analogues .
Natural Product Derivatives ()
Populus Bud Phenylpropenoids:
- Structure: Simpler phenolic glycerides and essential oils.
- Key Differences :
- Absence of carbohydrate moieties and complex stereochemistry.
- Implications: The target compound’s glycosidic linkages may facilitate targeted delivery via carbohydrate-binding proteins, unlike non-glycosylated phenylpropenoids .
Biological Activity
The compound identified as (2R,3S,4S,5R,6S)-6-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol is a complex organic molecule with a molecular formula of C33H44O17 and a molecular weight of 712.7 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure
The detailed chemical structure of the compound reveals multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and methoxy substituents suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
- Antioxidant Activity : The presence of multiple hydroxyl groups is associated with antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells.
-
Antitumor Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example:
- In vitro assays demonstrated that it can reduce cell viability in human cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in tumor growth in xenograft models when treated with the compound. |
| Study 2 | Showed that the compound effectively reduced levels of pro-inflammatory cytokines in cultured macrophages. |
| Study 3 | In vitro antioxidant assays indicated a high capacity for free radical scavenging compared to standard antioxidants like Vitamin C. |
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways related to growth and inflammation.
- Modulation of Gene Expression : It could influence the expression of genes associated with antioxidant defenses and inflammatory responses.
Q & A
Q. How can researchers optimize the synthesis of this compound given its complex stereochemistry and functional group sensitivity?
- Methodological Answer : Synthesis optimization should focus on stereochemical control and protecting group strategies. For example, the furo[3,4-c]furan moiety requires careful selection of catalysts (e.g., Lewis acids) to preserve stereochemistry during ring formation. Statistical experimental design (DoE) can minimize trial-and-error approaches by identifying critical parameters (e.g., temperature, solvent polarity, reaction time) through orthogonal arrays . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, guiding experimental conditions .
Q. What analytical techniques are most suitable for characterizing the compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, HMBC) are critical for verifying stereochemistry and connectivity, especially for the furofuran and oxane rings. X-ray crystallography can resolve ambiguities in stereochemical assignments. For purity assessment, reversed-phase HPLC with UV/Vis detection (λ = 280 nm) is recommended due to the compound’s aromatic and hydroxylated groups .
Q. How should researchers address stability issues during storage and handling?
- Methodological Answer : The compound’s multiple hydroxyl and methoxy groups make it hygroscopic and prone to oxidation. Storage under inert gas (argon or nitrogen) in desiccated, light-protected containers at –20°C is advised. Stability studies using accelerated aging (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring can establish degradation pathways .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets, such as enzymes involved in carbohydrate metabolism?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like glycosidases. The compound’s furan and oxane rings may act as transition-state analogs. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are ideal for studying enzymatic hydrolysis mechanisms .
Q. How can contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values) be resolved?
- Methodological Answer : Data discrepancies often arise from assay variability (e.g., buffer pH, enzyme sources). Meta-analysis of published datasets using standardized metrics (e.g., pIC) and hierarchical clustering can identify outliers. Experimental validation under controlled conditions (e.g., standardized kinase inhibition assays) is critical. Cross-referencing with structural analogs in PubChem or ChEMBL may clarify structure-activity relationships .
Q. What advanced separation techniques are effective for isolating stereoisomers or degradation products?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC or SFC (supercritical fluid chromatography) can resolve stereoisomers. For degradation products, hyphenated techniques (LC-MS/MS) with ion mobility separation enhance resolution. Membrane-based separations (nanofiltration) may scale purification while retaining stereochemical integrity .
Q. How can AI-driven experimental design improve the efficiency of derivatization studies?
- Methodological Answer : AI platforms (e.g., COMSOL Multiphysics integrated with TensorFlow) can automate reaction condition optimization. For example, reinforcement learning algorithms can iteratively adjust parameters (e.g., reagent stoichiometry, solvent ratios) based on real-time MS/NMR feedback. This approach reduces the need for exhaustive screening, particularly for synthesizing glycosidic analogs .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
